N-Acetyl-S-(4-nitrophenyl)-L-cysteine

描述

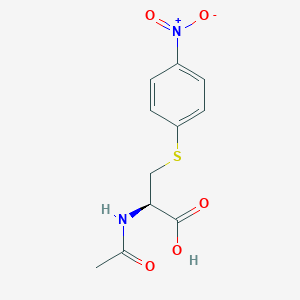

N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a mercapturic acid derivative formed via the conjugation of glutathione with electrophilic metabolites of p-chloronitrobenzene (p-CNB), followed by acetylation and hydrolysis. It serves as a biomarker for monitoring human exposure to p-CNB, a compound used in industrial processes like dye synthesis and pesticide production . Pharmacokinetic studies in rats demonstrated that urinary excretion of this metabolite accounts for ~50% of total p-CNB metabolites, with linear dose proportionality, making it a reliable exposure indicator . Structurally, it features a 4-nitrophenyl group attached to the sulfur atom of N-acetyl-L-cysteine (Figure 1).

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the nitrophenyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 4-nitrophenyl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

化学反应分析

Types of Reactions

N-Acetyl-S-(4-nitrophenyl)-L-cysteine undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various acyl derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

NANLC is primarily recognized for its potential as a pharmacological agent. Its structure, which includes a nitrophenyl group, enhances its reactivity and interaction with biological targets.

- Antioxidant Properties : Like its analog N-acetylcysteine (NAC), NANLC exhibits antioxidant properties, contributing to the reduction of oxidative stress in cells. This is particularly relevant in conditions characterized by increased oxidative damage, such as neurodegenerative diseases and chronic inflammatory conditions.

- Drug Development : The compound serves as a lead structure for the development of new drugs targeting various diseases. Its ability to modify biological pathways makes it a candidate for further investigation in drug design and synthesis.

Biochemical Research

NANLC plays a significant role in biochemical studies, particularly in understanding cellular mechanisms and interactions.

- Glutathione Modulation : Similar to NAC, NANLC can influence glutathione levels within cells. Glutathione is a critical antioxidant that protects cells from damage. Research indicates that NANLC may enhance glutathione synthesis, thereby providing protective effects against cytotoxic agents .

- Enzyme Inhibition Studies : The nitrophenyl moiety in NANLC allows it to act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms. This can provide insights into metabolic pathways and potential therapeutic targets.

Therapeutic Applications

The therapeutic potential of NANLC extends to several medical conditions:

- Respiratory Diseases : Due to its mucolytic properties, NANLC could be beneficial in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By reducing mucus viscosity, it may improve airway clearance and respiratory function .

- Neuroprotection : Emerging studies suggest that compounds similar to NANLC may offer neuroprotective effects by mitigating oxidative stress in neuronal tissues. This could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the effects and applications of NANLC:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated that NANLC significantly reduces oxidative stress markers in vitro. |

| Study 2 | Enzyme Interaction | Found that NANLC inhibits specific enzymes involved in metabolic syndromes, suggesting a role in drug development. |

| Study 3 | Respiratory Health | Reported improvements in lung function metrics among patients treated with NAC derivatives like NANLC during exacerbations of COPD. |

作用机制

The mechanism of action of N-Acetyl-S-(4-nitrophenyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can modulate the compound’s reactivity and interaction with enzymes, while the nitrophenyl group can participate in redox reactions. The cysteine moiety can interact with thiol groups in proteins, affecting their function and activity.

相似化合物的比较

Comparison with Structurally Similar Mercapturic Acids

Substituent Variations on the Aromatic Ring

(a) N-Acetyl-S-(o-methoxyphenylcarbamoyl)cysteine (Compound 4)

- Parent Compound : Derived from o-methoxyphenylisocyanate.

- Key Features :

- Biological Role: Not explicitly linked to exposure biomarkers but studied for synthetic accessibility.

(b) N-Acetyl-S-(o-chloro-p-nitrophenylcarbamoyl)cysteine (Compound 5)

- Parent Compound : Derived from o-chloro-p-nitrophenylisocyanate.

- Key Features :

- Biological Role: Potential biomarker for multi-substituted aromatic exposures.

(c) N-Acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine

- Parent Compound: Benzene, phenol, or hydroquinone.

- Key Features: Dihydroxy groups facilitate oxidation to quinones, influencing redox cycling and toxicity. Identified as a urinary metabolite of benzene, linking it to leukemogenesis .

Mercapturic Acids from Volatile Organic Compounds (VOCs)

Key Differences :

- Specificity : this compound is exclusive to p-CNB, while others (e.g., DHBMA, 3HPMA) reflect broader environmental or lifestyle exposures.

- Metabolic Pathways: Nitro group in the target compound necessitates reductive metabolism, whereas hydroxy or cyano derivatives arise from oxidative conjugation .

Analytical and Pharmacokinetic Comparisons

(a) Detection Methods

- This compound : Quantified via HPLC in rat and human urine .

- DHBMA, 3HPMA, CYMA : Routinely analyzed using LC-MS/MS in large-scale biomonitoring studies .

(b) Urinary Excretion

- This compound : Excretion correlates linearly with p-CNB dose (30–333 mg/kg in rats) .

- DHBMA : Higher levels in tobacco users (fold change >5 vs. controls) .

- 3HPMA : Elevated in individuals with BMI <30, reflecting exposure variability .

Biomarker Utility

- This compound : Validated for occupational monitoring in p-CNB-exposed workers .

- DHBMA and 3HPMA : Used in population studies to assess tobacco smoke and air pollution impacts .

Health Implications

- Lipid Metabolism : DHBMA, 3HPMA, and CYMA are associated with elevated triglycerides and LDL in NHANES data .

生物活性

N-Acetyl-S-(4-nitrophenyl)-L-cysteine (NANP) is a derivative of L-cysteine that has garnered attention for its potential biological activities, particularly in relation to its roles in biochemical pathways, enzyme interactions, and therapeutic applications. This article explores the biological activity of NANP, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₅S |

| Molecular Weight | 284.29 g/mol |

| Density | 1.43 g/cm³ |

| Boiling Point | 582.6 °C |

| Melting Point | 158 °C |

| CAS Number | 91088-55-0 |

The biological activity of NANP is primarily attributed to its interactions at the molecular level. Key mechanisms include:

- Enzyme Inhibition : NANP may inhibit specific enzymes involved in metabolic pathways, impacting various biochemical processes.

- Receptor Binding : The compound has the potential to bind to receptors, modulating their activity and influencing cellular responses.

- Signal Transduction Modulation : NANP can affect signal transduction pathways, altering how cells respond to external stimuli.

Biological Activities

- Antioxidant Properties : Similar compounds like N-acetyl-L-cysteine (NAC) are known for their antioxidant effects. Studies show that NAC can scavenge reactive oxygen species (ROS), which is crucial in mitigating oxidative stress in cells .

- Anti-inflammatory Effects : Research indicates that cysteine derivatives can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. NANP may exhibit similar properties due to its structural similarities with NAC .

-

Potential Therapeutic Applications :

- Cancer Therapy : Preliminary studies suggest that compounds like NANP could enhance the efficacy of chemotherapeutic agents by reducing oxidative stress and improving cellular resilience against drug-induced damage .

- Hepatoprotection : There is evidence supporting the use of NAC in protecting liver cells from toxicity during chemotherapy. Given its structural relationship with NAC, NANP might offer similar hepatoprotective effects .

Case Study 1: Antioxidant Activity

A study investigated the effects of NAC on lung cancer cells (A549) where it was found that pretreatment with NAC reduced ROS levels and enhanced cell viability when exposed to cytotoxic agents. This suggests a protective role against oxidative stress-induced cell damage, which may be extrapolated to similar compounds like NANP .

Case Study 2: Hepatotoxicity Prevention

In a clinical trial involving patients undergoing hematopoietic stem cell transplantation, NAC showed significant reductions in liver enzyme levels indicative of hepatotoxicity. The findings suggest that NAC could be beneficial in preventing liver damage during chemotherapy, hinting at potential applications for NANP in similar contexts .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of NANP:

- In Vitro Studies : Research demonstrated that NANP exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

- Synergistic Effects with Other Compounds : When combined with other pharmacological agents, such as diminazene aceturate, NANP showed enhanced efficacy against certain parasitic infections, suggesting its utility in combination therapies .

常见问题

Basic Research Questions

Q. What is the primary metabolic pathway leading to the formation of N-Acetyl-S-(4-nitrophenyl)-L-cysteine in humans exposed to nitroaromatic compounds?

- Methodological Answer: The compound is formed via glutathione conjugation of 4-chloronitrobenzene (4CNB) in the liver. This involves glutathione S-transferase (GST)-mediated binding, followed by enzymatic processing (gamma-glutamyltranspeptidase and cysteinylglycine dipeptidase) to remove glutamate and glycine residues. Finally, N-acetyltransferase (NAT) catalyzes acetylation to yield the mercapturic acid. Urinary analysis of exposed workers showed this pathway accounts for ~48% of total metabolites, validated via LC-MS/MS .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is optimal, achieving a lower limit of detection (LLOD) of 0.5 µg/L. Acid hydrolysis (0.1N HCl, 100°C, 30 min) distinguishes free and conjugated metabolites. Parallel analysis of pre-/post-hydrolysis samples using LC-HRMS ensures accurate quantification, normalized to creatinine levels .

Q. How stable is this compound in stored urine samples for biomonitoring studies?

- Methodological Answer: Stability studies indicate the compound remains intact at -80°C for ≥6 months. However, >3 freeze-thaw cycles degrade it by 15–20%. Preservation with 0.1% sodium azide and acidification to pH 3–4 minimizes decomposition, as confirmed by spike-recovery experiments in urine matrices .

Advanced Research Questions

Q. How do interindividual variations in GST and NAT enzyme activities influence metabolite levels in occupational exposure studies?

- Methodological Answer: Polymorphisms in GST (e.g., GSTT1, GSTM1) and NAT2 genes significantly alter metabolic capacity. Stratifying participants by genotype and measuring enzyme activity in hepatic cytosol (incubated with 4CNB and glutathione) correlates phenotypic expression with urinary metabolite concentrations. For example, NAT2 slow acetylators exhibit 30–50% lower mercapturic acid levels .

Q. What experimental approaches resolve contradictions in reported ratios between this compound and its hydrolytic product 2-chloro-5-nitrophenol?

- Methodological Answer: Discrepancies arise from hydrolysis conditions. Standardizing protocols (e.g., 0.1N HCl at 100°C for 30 min) and analyzing paired pre-/post-hydrolysis samples via LC-MS/MS validate metabolite ratios. For instance, 2-chloro-5-nitrophenol accounts for 18–30% of hydrolyzed metabolites, while the mercapturic acid dominates non-hydrolyzed samples .

Q. What synthetic strategies achieve regioselective production of this compound for analytical standards?

- Methodological Answer: Regioselective synthesis involves nucleophilic aromatic substitution of 4-chloronitrobenzene with N-acetylcysteine under alkaline conditions (pH 8.5–9.0, 37°C). Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields >95% purity. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. How do in vitro hepatic models replicate 4CNB metabolism to generate this compound?

- Methodological Answer: Primary human hepatocytes or HepG2 cells incubated with 4CNB (10–100 µM, 24–48 hours) and glutathione precursors (e.g., N-acetylcysteine) effectively produce the metabolite. LC-MS/MS analysis of culture media quantifies formation kinetics, while siRNA knockdown of GST or NAT2 validates enzyme roles .

Q. What quality control parameters are critical for LC-MS/MS assays targeting this compound?

- Methodological Answer: Key parameters include:

属性

IUPAC Name |

(2R)-2-acetamido-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5S/c1-7(14)12-10(11(15)16)6-19-9-4-2-8(3-5-9)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBKSYPZBSVLLE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238408 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91088-55-0 | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091088550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。